(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
Overview
Description
The compound "(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate" is a chiral molecule that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound features an oxirane (epoxide) ring, which is a three-membered cyclic ether, and a carbamate group, which is an organic functional group derived from carbamic acid .
Synthesis Analysis
The synthesis of related tert-butyl carbamate derivatives often involves multi-step processes that may include protection and deprotection strategies, as well as the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through steps like esterification, protection, and Corey-Fuchs reaction has been reported . Additionally, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate using Boc-involved neighboring group participation mediated by thionyl chloride has been described, highlighting the importance of chiral inversion and protection strategies .
Molecular Structure Analysis
The molecular structure of "(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate" includes a chiral center at the oxiran-2-yl position, which is crucial for its enantioselective properties. The presence of the tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the molecule in chemical reactions .
Chemical Reactions Analysis
The oxirane ring in the molecule is highly reactive due to ring strain and can undergo various ring-opening reactions, which are often used in the synthesis of more complex molecules. The carbamate group can participate in reactions typical of esters and amides, such as transesterification, hydrolysis, and aminolysis. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate to obtain optically pure enantiomers has been achieved using lipase-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate" would be influenced by its functional groups. The oxirane ring would contribute to the molecule's reactivity, while the carbamate group would affect its solubility and stability. The tert-butyl group would increase the molecule's steric hindrance, potentially affecting its boiling point and solubility in various solvents. Although specific physical properties are not detailed in the provided papers, these general trends can be inferred from the molecular structure .
Scientific Research Applications
Synthesis Improvements and Catalysis
- Chiral Inversion and Synthesis Efficiency: An efficient preparation method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was developed, featuring chiral inversion via Boc-involved neighboring group participation. This method offers advantages in simplicity, cost, yield, and purification over previous methods, highlighting its potential for industrial reliability (Li et al., 2015).
- Bioinspired Catalysis for Carfilzomib Synthesis: A bioinspired catalytic system utilizing manganese complexes was employed for the efficient synthesis of an important intermediate of Carfilzomib, showcasing the application in pharmaceutical synthesis (Qiu et al., 2019).
Synthetic Applications and Building Blocks
- Building Blocks for Protease Inhibitors: The enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate was utilized to produce potent β-secretase inhibitors, demonstrating the chemical's role in developing novel therapeutic agents (Ghosh et al., 2017).
Enantioselective Synthesis and Resolution
- Enzymatic Kinetic Resolution: The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through lipase-catalyzed transesterification exemplifies the use of biocatalysis for achieving high enantioselectivity in synthesis, leading to optically pure enantiomers (Piovan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGKXNNTNBRBH-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440294 | |
Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |
CAS RN |
149057-20-5 | |
Record name | 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149057-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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